molecular formula C19H23N3O4S2 B2543963 2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477494-13-6

2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2543963
CAS No.: 477494-13-6
M. Wt: 421.53
InChI Key: FSVWCYCHIQDYFU-UHFFFAOYSA-N
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Description

2-[4-(Dimethylsulfamoyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a cycloheptathiophene-based carboxamide derivative characterized by a seven-membered cycloheptane ring fused to a thiophene moiety. The compound features a dimethylsulfamoyl-substituted benzamido group at position 2 and a carboxamide group at position 3 of the thiophene core. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which are critical for its interaction with biological targets.

Properties

IUPAC Name

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-22(2)28(25,26)13-10-8-12(9-11-13)18(24)21-19-16(17(20)23)14-6-4-3-5-7-15(14)27-19/h8-11H,3-7H2,1-2H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVWCYCHIQDYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide typically involves multiple steps, including the formation of the cyclohepta[b]thiophene core and subsequent functionalization. One common method involves the condensation of a benzamido derivative with a thiophene precursor under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can trigger downstream signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

  • Ring Size : Cycloheptathiophene derivatives exhibit distinct conformational flexibility compared to smaller cyclopenta[b]thiophene analogues (e.g., 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-N-methyl-cyclopenta[b]thiophene-3-carboxamide), which may impact target binding .

Pharmacological and Physicochemical Comparisons

Antiviral Activity

Compound 31 from (2-(3,4-dimethoxybenzamido)-N-(pyridin-2-yl)-cyclohepta[b]thiophene-3-carboxamide) inhibits HIV-1 ribonuclease H (RNase H) with an IC50 of 2.3 µM, attributed to its planar aromatic substituents and hydrogen-bonding capacity . In contrast, the dimethylsulfamoyl variant may exhibit reduced RNase H inhibition due to steric bulk but could target sulfone-responsive pathways .

Mitochondrial Modulation

highlights a cyclopenta[b]thiophene derivative (2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-N-methyl-cyclopenta[b]thiophene-3-carboxamide) as a mitofusin agonist, restoring mitochondrial DNA (mtDNA) content independently of structural changes. The cyclohepta[b]thiophene core in the query compound may offer enhanced mitochondrial membrane interaction due to increased ring flexibility .

Solubility and LogP

  • The dimethylsulfamoyl group in the query compound likely improves water solubility compared to ethylsulfonyl or phenylacetamido derivatives (e.g., logP = 6.15 for N-(3-chlorophenyl)-2-(2-phenylacetamido)-cyclohepta[b]thiophene-3-carboxamide) .
  • 3,4-Dimethoxybenzamido derivatives (e.g., compound 31) exhibit moderate solubility due to polar methoxy groups, facilitating in vitro antiviral testing .

Notes on Structural and Functional Relationships

Sulfamoyl vs. Sulfonyl : The dimethylsulfamoyl group (N-bound sulfonamide) may enhance metabolic stability compared to sulfonyl derivatives (O-bound), as seen in and .

Ring Size and Bioactivity : Cyclohepta[b]thiophene derivatives generally show broader target engagement than cyclopenta analogues, possibly due to conformational adaptability .

Carboxamide Position : The 3-carboxamide group is conserved across analogues, suggesting its critical role in hydrogen-bonding interactions with biological targets .

Biological Activity

The compound 2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a member of the cyclohepta[b]thiophene family and has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesis, and mechanisms of action based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclohepta[b]thiophene core coupled with a sulfonamide moiety. Its molecular formula is C18H22N2O3SC_{18}H_{22}N_2O_3S, and it exhibits unique chemical properties that contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit potent antiproliferative effects against various cancer cell lines. For instance, analogs have shown submicromolar GI50 values in lung cancer models, suggesting significant potential for therapeutic applications in oncology .
  • Mechanisms of Action : The anticancer effects are primarily attributed to the compound's ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, it has been shown to induce G2/M phase accumulation in A549 lung cancer cells and activate caspases involved in apoptotic pathways .

Data Table: Biological Activity Comparison

Compound NameStructureGI50 (μM)LC50 (μM)Mechanism of Action
This compoundStructure<1.0>10Tubulin polymerization inhibition
Compound 17 (analog)Structure0.69 (CAKI-1)N/AInduces apoptosis via caspase activation
Nocodazole (control)Structure22.28 (OVACAR-4)N/AMicrotubule disruption

Case Studies

  • Cell Line Studies : In studies involving A549 cells, the compound demonstrated significant growth inhibition with a GI50 value of 0.69 μM. The treatment led to marked apoptosis as evidenced by caspase activation assays.
  • In Vivo Efficacy : In murine models (CT26), treatment with this compound resulted in reduced tumor growth compared to untreated controls, further validating its potential as an anticancer agent .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of Cyclohepta[b]thiophene Core : This is achieved through a multi-step reaction involving cyclization of appropriate precursors.
  • Introduction of Benzamide and Sulfonamide Groups : These functional groups are introduced using standard organic synthesis techniques involving coupling reactions.

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